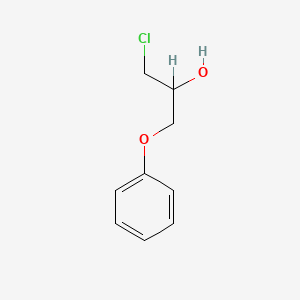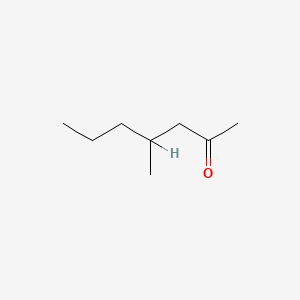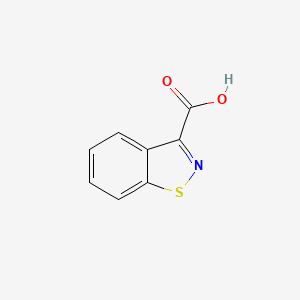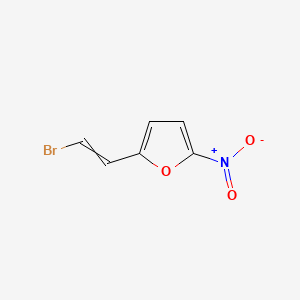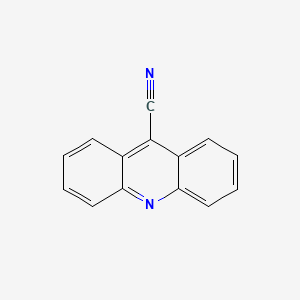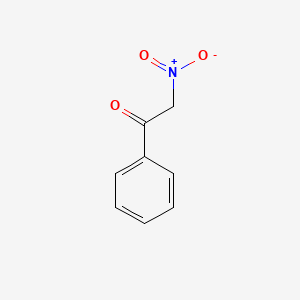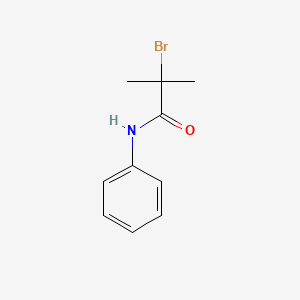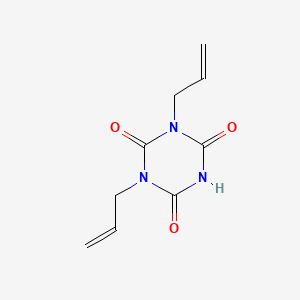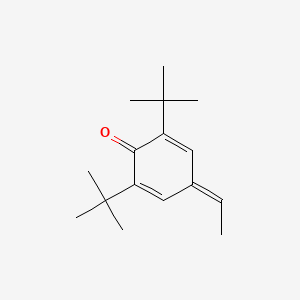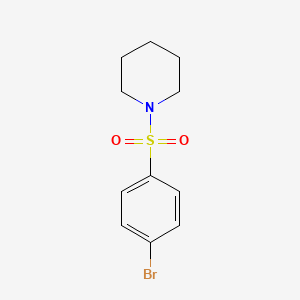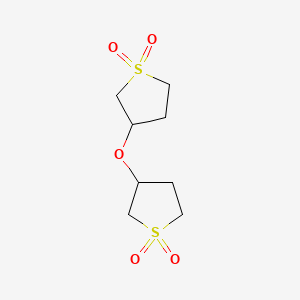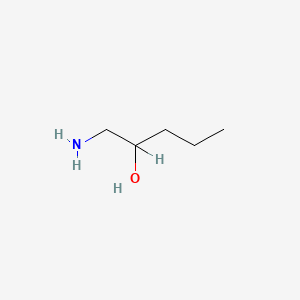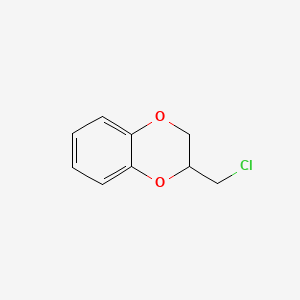![molecular formula C12H22O2 B1266469 [1,1'-Bicyclohexyl]-4,4'-二醇 CAS No. 20601-38-1](/img/structure/B1266469.png)
[1,1'-Bicyclohexyl]-4,4'-二醇
描述
Synthesis Analysis
The synthesis of [1,1'-Bicyclohexyl]-4,4'-diol and its derivatives involves complex organic reactions that often require precise conditions to achieve the desired outcomes. Studies have shown that compounds like dicyclohexyldiol can be synthesized through reactions that involve the use of diols and molybdenum derivatives, leading to products with significant steric congestion and specific molecular geometries (Chisholm et al., 2000).
Molecular Structure Analysis
The molecular structure of [1,1'-Bicyclohexyl]-4,4'-diol is defined by its bicyclic framework and the spatial arrangement of its hydroxyl groups. X-ray crystallography and other spectroscopic methods have been employed to elucidate the crystal and molecular structure, revealing details about bond lengths, angles, and conformational preferences (Brice et al., 1972).
Chemical Reactions and Properties
[1,1'-Bicyclohexyl]-4,4'-diol undergoes various chemical reactions due to the reactivity of its hydroxyl groups and the cyclohexane rings. These reactions include esterification, oxidation, and participation in complex formation with metals, showcasing the compound's versatility in chemical synthesis and its potential as a building block for more complex molecules (Yan Yu et al., 2019).
科学研究应用
催化和有机合成:
- [1,1'-Bicyclohexyl]-4,4'-二醇已被用于合成具有烷二氧基取代基的锗烷,显示出从四配位到六配位的各种配位模式 (Klüfers & Vogler, 2007)。
- 它还参与了环状硒酸酯的形成,在碳水化合物化学中具有应用 (Klüfers & Reichvilser, 2008)。
- 该化合物已在钛催化反应中被用于产生三环[7.4.0.03,8]十二烯-2-基衍生物,突显了其在复杂有机反应中的作用 (Aouf, Abed, Giorgi & Santelli, 2008)。
分子识别:
- [1,1'-Bicyclohexyl]-4,4'-二醇已被研究其分子识别性能,特别是在与多齿多羟基大环配合物形成氢键络合物的背景下 (Kikuchi, Kato, Tanaka, Toi & Aoyama, 1991)。
药物和药物化学:
- 其立体异构体已在胆碱能受体抑制的背景下进行研究,显示出基于其立体化配置的亲和力变化 (Barbier, Renzetti, Turbanti, Di Bugno, Fornai, Vaglini, Maggio & Corsini, 1995)。
- 已确定了[2-(1-二乙胺基丙基)] 1-羟基-1,1'-双环己基-2-羧酸酯的立体异构体的绝对构型,表明该化合物在药物设计中的潜力 (Bugno, Colombani, Dapporto, Garzelli, Giorgi, Paoli, Subissi & Turbanti, 1997)。
纳米技术和先进材料:
- 该化合物已被用于引入一种新型纳米尺寸的N-磺酸Brönsted酸性催化剂,促进在无溶剂条件下通过Hantzsch缩合合成多羟基喹啉衍生物 (Goli-Jolodar, Shirini & Seddighi, 2016)。
安全和危害
属性
IUPAC Name |
4-(4-hydroxycyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOAWIRQFYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174616 | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bicyclohexyl]-4,4'-diol | |
CAS RN |
20601-38-1 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-bicyclohexyl]-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

